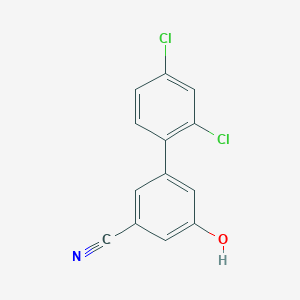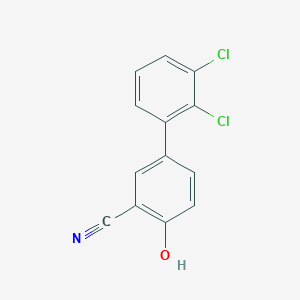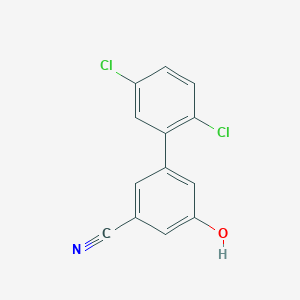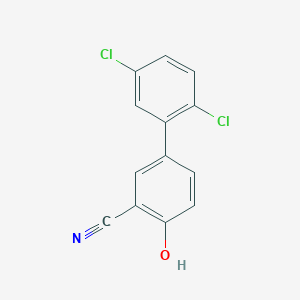
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied in various scientific research applications. It is a derivative of phenol, a phenolic compound, and is composed of two chlorine atoms, three carbon atoms, one nitrogen atom, and five hydrogen atoms. It has a unique structure, which makes it an interesting molecule to study.
Aplicaciones Científicas De Investigación
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied in various scientific research applications. For example, it has been used in the synthesis of other organic compounds, such as 1-phenyl-3-cyano-5-(2,4-dichlorophenyl)pentane. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been used in the synthesis of nanomaterials, such as carbon nanotubes.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, as well as having antimicrobial and antifungal properties. It has also been shown to have cytotoxic effects on certain types of cells.
Biochemical and Physiological Effects
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have cytotoxic effects on certain types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments is its relatively simple synthesis process. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be used in a variety of scientific research applications. However, there are some limitations to using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and its cytotoxic effects on certain types of cells must be taken into consideration.
Direcciones Futuras
There are many potential future directions for 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% research. One potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of various diseases. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential use in the synthesis of nanomaterials, such as carbon nanotubes. Finally, further research could be conducted to investigate its potential use in the synthesis of other organic compounds.
Métodos De Síntesis
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized in a laboratory setting through a two-step process. The first step involves the reaction of 2,4-dichlorophenol and sodium nitrite in the presence of an acid catalyst. This reaction produces 2-nitro-4-chlorophenol, which is then reacted with sodium cyanide to form 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%. This process is relatively simple and can be completed in a short amount of time.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-1-2-12(13(15)6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMCIZGWPZZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684904 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261975-77-2 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














